tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions. The compound is characterized by its tert-butyl group attached to the nitrogen atom of the carbamate, which provides steric hindrance and enhances its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in multi-step synthesis where selective protection and deprotection of functional groups are required.
Biology: In biological research, the compound is used to modify peptides and proteins, protecting amine groups during synthesis and allowing for selective deprotection under mild conditions.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. The compound can be selectively deprotected under acidic or basic conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the ethylamino and propan-2-yl groups.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the ethylamino and propan-2-yl groups allows for selective reactions that are not possible with simpler carbamates.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
1932239-37-6 |
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Molecular Formula |
C10H22N2O2 |
Molecular Weight |
202.3 |
Purity |
82 |
Origin of Product |
United States |
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